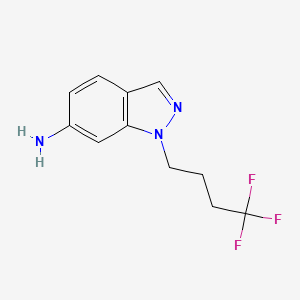
1-(4,4,4-Trifluorobutyl)indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4,4-Trifluorobutyl)indazol-6-amine is a chemical compound with the CAS Number: 936129-15-6 . It has a molecular weight of 243.23 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4,4,4-trifluorobutyl)-1H-indazol-6-amine . The InChI code for this compound is 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2 .Physical And Chemical Properties Analysis
1-(4,4,4-Trifluorobutyl)indazol-6-amine is a powder that is stored at room temperature . It has a molecular weight of 243.23 .Aplicaciones Científicas De Investigación
Anticancer Activity
The structure of indazole, particularly derivatives containing 6-aminoindazole, has demonstrated significant potential in anticancer research. A series of 6-substituted amino-1H-indazole derivatives, designed based on structures of potential anticancer candidates, showed promising antiproliferative activity across various human cancer cell lines. Specifically, derivatives exhibited growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 µM in all four tested cancer cell lines, showcasing their potential as novel anticancer agents. The bioactivity results, along with the physicochemical properties of these compounds adhering to the "rule of three" for hit-like compounds, support their effectiveness and potential use for further development as anticancer agents (Ngo Xuan Hoang et al., 2022).
Luminescent Materials
Indazole derivatives have been explored for their use in luminescent materials and molecular probes. A novel molecular emissive probe synthesized from 1H-indazole-6-carboxaldehyde demonstrates the versatility of indazole compounds in creating materials with potential applications in biology, catalysis, and medicinal chemistry. This highlights the broad utility of indazole derivatives beyond pharmacological applications, extending into materials science and analytical chemistry (Cristina Núñez et al., 2012).
Synthesis and Structural Analysis
The synthesis of indazole derivatives, including 1-(4,4,4-Trifluorobutyl)indazol-6-amine, often involves innovative approaches to form complex structures with potential biological activities. For instance, the synthesis, crystal structure, and biological activity of related indazole carboxamide compounds have been thoroughly studied, showing effective inhibition on the proliferation of cancer cell lines. These studies not only provide insights into the structural basis of their biological activities but also demonstrate the potential of indazole derivatives in medicinal chemistry (Jiu-Fu Lu et al., 2017).
Catalyst-Free Synthesis
Explorations into the combinatorial synthesis of fused tetracyclic heterocycles containing indazole derivatives underscore the potential for efficient and catalyst-free synthetic pathways. Such approaches to synthesizing indazole compounds, including 1-(4,4,4-Trifluorobutyl)indazol-6-amine, contribute to the development of novel compounds with minimized environmental impact, highlighting the ongoing innovation in green chemistry practices (C. Li et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4,4,4-trifluorobutyl)indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHTSUTXHIVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4,4-Trifluorobutyl)indazol-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

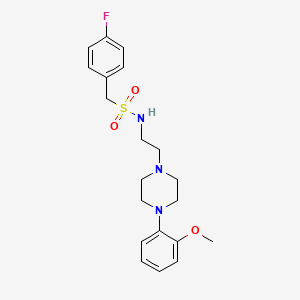
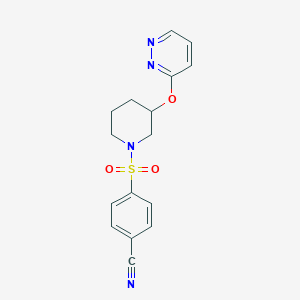
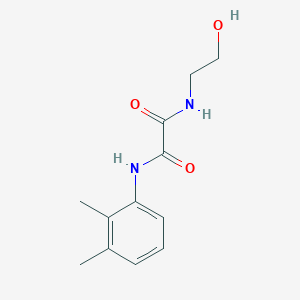
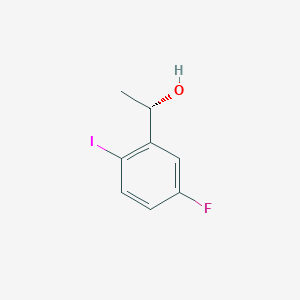
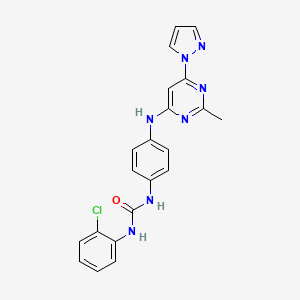
![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)


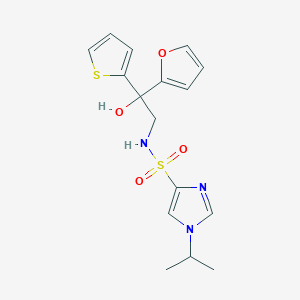
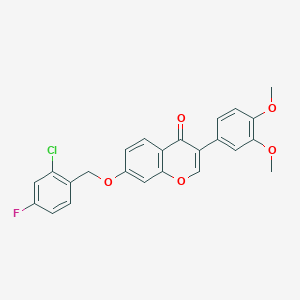
![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)
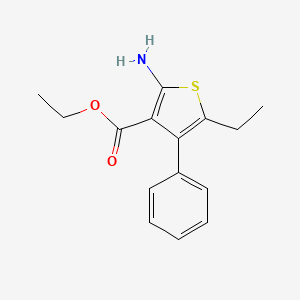

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)